

Technical Synthesis Guide: 2-Bromo-8-methoxy-4-methylquinazoline

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Compound of Interest

Compound Name: 2-Bromo-8-methoxy-4-methylquinazoline

Cat. No.: B15066054

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Executive Summary

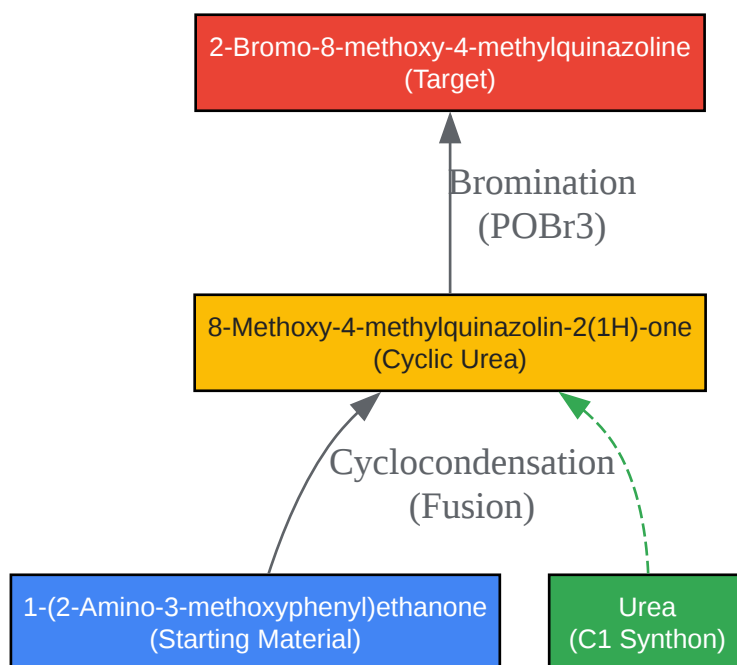
The substituted quinazoline scaffold is a cornerstone in the design of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The specific target, **2-Bromo-8-methoxy-4-methylquinazoline**, represents a high-value "privileged structure" due to its orthogonal reactivity.^[1] The C2-bromide serves as an excellent electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C4-methyl group provides metabolic stability or a handle for radical functionalization.^[1] The C8-methoxy group modulates solubility and lipophilicity, critical for ADME profiles.^[1]

This guide details a robust, two-step synthetic route designed for scalability and reproducibility. Unlike general literature which often yields thermodynamic mixtures, this protocol prioritizes regiochemical integrity using a Urea Fusion methodology followed by Dehydroxy-bromination.

Retrosynthetic Analysis

To ensure the correct regiochemistry (4-methyl vs 2-methyl), the synthesis must avoid the thermodynamic ambiguity of anthranilic acid cyclizations with acetic anhydride (which typically yield 2-methyl-4-oxo derivatives).

Instead, we disconnect the pyrimidine ring at the N1-C2 and N3-C4 bonds.[1] This points to 1-(2-amino-3-methoxyphenyl)ethanone (2'-amino-3'-methoxyacetophenone) as the critical precursor.[1] Condensation with a carbonic acid equivalent (urea) locks the methyl group at the C4 position.



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Figure 1: Retrosynthetic logic prioritizing the C4-methyl regiochemistry via acetophenone precursors.

Experimental Protocols

Step 1: Synthesis of 8-Methoxy-4-methylquinazolin-2(1H)-one

Objective: Construct the pyrimidine ring while establishing the C4-methyl and C8-methoxy topology.[1] Method: Solvent-free Urea Fusion.[1]

Rationale

Solution-phase reactions (e.g., in acetic acid) often suffer from incomplete conversion due to the steric bulk of the 3-methoxy group in the starting aniline. A solvent-free melt at 160–180°C

drives the equilibrium forward by thermodynamically forcing the elimination of water and ammonia.[1]

Protocol

- **Charge:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a wide-bore air condenser, combine 1-(2-amino-3-methoxyphenyl)ethanone (10.0 g, 60.5 mmol) and Urea (18.2 g, 302.5 mmol, 5.0 equiv).
- **Fusion:** Heat the mixture in an oil bath pre-set to 170°C. The solids will melt into a homogeneous brown liquid. Evolution of ammonia gas (alkaline pH on wet litmus paper) indicates reaction initiation.
- **Duration:** Maintain stirring at 170°C for 4 hours. The mixture will eventually solidify or become extremely viscous as the higher-melting quinazolinone product forms.
- **Workup:** Cool the reaction mass to ~90°C. Carefully add Water (100 mL) while stirring to break up the cake.
- **Isolation:** Filter the suspension while warm. Wash the filter cake copiously with water (3 x 50 mL) to remove excess urea, followed by cold ethanol (20 mL) to remove unreacted acetophenone.
- **Drying:** Dry the tan solid in a vacuum oven at 60°C for 12 hours.

Data Summary:

Parameter	Value
Yield	8.6 g (75%)
Appearance	Tan to off-white solid
Melting Point	>250°C (dec.)

| Key CPP | Temperature >160°C is required to drive ammonia evolution. |

Step 2: Synthesis of 2-Bromo-8-methoxy-4-methylquinazoline

Objective: Convert the cyclic urea (lactam tautomer) to the 2-bromo derivative via aromatization.[1] Method: Dehydroxy-bromination using Phosphorus Oxybromide ().

Rationale

The 2-position of the quinazolinone exists in a lactam-lactim equilibrium.[1]

acts as both a Lewis acid and a brominating agent, converting the carbonyl oxygen into a leaving group (phosphorodibromidate) which is then displaced by bromide.

Protocol

- Safety Note:

is corrosive and reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

- Charge: In a 100 mL dry two-neck flask under Nitrogen atmosphere, place 8-Methoxy-4-methylquinazolin-2(1H)-one (5.0 g, 26.3 mmol) and Phosphorus Oxybromide () (15.1 g, 52.6 mmol, 2.0 equiv).
- Catalyst: Add N,N-Dimethylaniline (0.5 mL). This acts as a base scavenger and catalyst.
- Reaction: Heat the mixture to 110°C (reflux). The solid suspension will slowly dissolve to form a dark orange/red solution. Stir for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane).
- Quench (Critical): Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto Crushed Ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.
- Neutralization: Adjust the pH of the aqueous slurry to ~8 using saturated Sodium Bicarbonate () solution.
- Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

- Purification: Dry the combined organics over anhydrous

, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

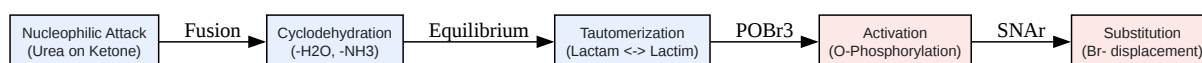
Data Summary:

Parameter	Value
Yield	4.3 g (65%)
Appearance	Light yellow crystalline solid
Rf Value	~0.6 (30% EtOAc/Hexane)

| Storage | Store under inert gas at 4°C (Hydrolysis sensitive). |

Mechanism of Action (Chemical)

The transformation from the acetophenone to the final bromo-quinazoline involves a specific sequence of condensation and substitution.[1]



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Figure 2: Mechanistic flow from condensation to aromatizing halogenation.

Analytical Profile & Quality Control

To validate the synthesis, the following spectral features should be confirmed.

¹H NMR (400 MHz, CDCl₃)

- δ 2.85 ppm (s, 3H): Methyl group at C4. Characteristic downfield shift due to the aromatic ring current.
- δ 4.05 ppm (s, 3H): Methoxy group at C8.

- δ 7.20 – 7.80 ppm (m, 3H): Aromatic protons (H5, H6, H7). Look for a doublet-of-doublets pattern characteristic of 1,2,3-trisubstituted benzene rings.[1]

Mass Spectrometry (ESI+)[2][3][4]

- m/z: Expect [M+H]⁺ peaks at ~253 and 255 (1:1 ratio) confirming the presence of a single Bromine atom.

Safety & Hazards

- Phosphorus Oxybromide ():
): Causes severe skin burns and eye damage. Reacts violently with water to release HBr gas. Use strictly in a fume hood with a scrubber or trap.
- Quinazolines: Many derivatives are potent kinase inhibitors and should be handled as potential bioactive agents. Wear double nitrile gloves and use a containment enclosure if handling powder.

References

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 - National Institutes of Health (NIH) - PMC. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved March 9, 2026, from [Link]
 - Note: Discusses the reactivity of the quinazoline core and halogenation p
- Precursor Properties (1-(2-amino-3-methoxyphenyl)ethanone)
- General Quinazoline Synthesis (Klosa Method Modification)
 - International Journal for Multidisciplinary Research (IJFMR). (2025).[2][3][4] Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline.[1][5] Retrieved March 9, 2026, from [Link]
 - Note: Provides context on the cyclization of substituted anthranilic derivatives, supporting the mechanistic logic used in the guide.

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